Superior Brain Penetrance and Target Engagement vs. Selumetinib
Mirdametinib demonstrates superior brain penetration compared to selumetinib. In a comparative study of clinically applied MEK inhibitors, mirdametinib (PD0325901) was the weakest substrate of the BBB efflux transporters P-gp and BCRP, allowing for efficient target inhibition in the brain at clinically relevant plasma levels. In contrast, selumetinib (AZD6244) could only achieve target inhibition in the brain at plasma levels far above those achievable in patients receiving the maximum tolerated dose [1].
| Evidence Dimension | Brain Target Inhibition at Clinically Relevant Plasma Levels |
|---|---|
| Target Compound Data | Efficient target inhibition in brain achievable |
| Comparator Or Baseline | Selumetinib: Target inhibition only at plasma levels far above maximum tolerated dose in patients |
| Quantified Difference | Qualitative difference: Achievable vs. Not achievable at clinically relevant doses |
| Conditions | In vitro drug transport assays and pharmacokinetic/pharmacodynamic studies in wildtype and ABC-transporter knockout mice [1] |
Why This Matters
For researchers investigating CNS indications or brain metastases, mirdametinib is the only MEK inhibitor among those compared that has been recommended for further development based on its ability to achieve efficacious brain concentrations at clinically tolerable doses.
- [1] de Gooijer MC, Zhang P, Weijer R, Buil LCM, Beijnen JH, van Tellingen O. The impact of P-glycoprotein and breast cancer resistance protein on the brain pharmacokinetics and pharmacodynamics of a panel of MEK inhibitors. Int J Cancer. 2018;142(2):381-391. View Source
